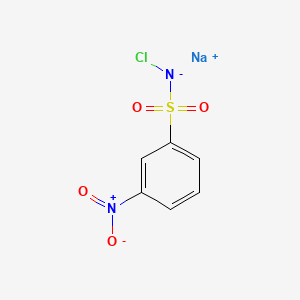![molecular formula C22H46N2O2 B13727110 N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
N-[2-(2-aminoethoxy)ethyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-aminoethoxy)ethyl]octadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with a 2-(2-aminoethoxy)ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[2-(2-aminoethoxy)ethyl]octadecanamide typically begins with octadecanoic acid and 2-(2-aminoethoxy)ethanol.
Amidation Reaction: The octadecanoic acid is first converted to octadecanoyl chloride using thionyl chloride or oxalyl chloride. This reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Nucleophilic Substitution: The octadecanoyl chloride is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: N-[2-(2-aminoethoxy)ethyl]octadecanamide can undergo oxidation reactions, particularly at the aminoethoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanoic acid.
Reduction: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanamine.
Substitution: Formation of various substituted amides depending on the electrophile used.
科学研究应用
Chemistry
N-[2-(2-aminoethoxy)ethyl]octadecanamide is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a surfactant and its interactions with biological membranes. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.
Medicine
This compound has potential applications in drug delivery systems. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as an emulsifying agent in the formulation of cosmetics and personal care products. Its stability and compatibility with various ingredients make it a valuable additive.
作用机制
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their fluidity and permeability. It can also interact with proteins, potentially affecting their function and stability.
相似化合物的比较
Similar Compounds
N-[2-(2-aminoethoxy)ethyl]hexadecanamide: Similar structure but with a hexadecanamide backbone.
N-[2-(2-aminoethoxy)ethyl]dodecanamide: Similar structure but with a dodecanamide backbone.
N-[2-(2-aminoethoxy)ethyl]tetradecanamide: Similar structure but with a tetradecanamide backbone.
Uniqueness
N-[2-(2-aminoethoxy)ethyl]octadecanamide is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent. Its specific structure also allows for unique interactions with biological membranes and proteins, making it valuable in various scientific research applications.
属性
分子式 |
C22H46N2O2 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethoxy)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)24-19-21-26-20-18-23/h2-21,23H2,1H3,(H,24,25) |
InChI 键 |
NPIUGRHJXVNMNK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
